3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes multiple methoxy groups and a fused pyrazolo-pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with appropriate hydrazine derivatives to form the pyrazole ring, followed by cyclization with suitable reagents to construct the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular pathways.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit enzymes or receptors that are critical for cancer cell survival and proliferation . The compound may bind to the active site of these targets, blocking their activity and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its thermal stability and energetic properties.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another compound with similar structural features and applications in energetic materials.
Uniqueness
3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These features make it particularly suitable for applications in medicinal chemistry and material science, where precise control over molecular interactions is crucial.
Properties
Molecular Formula |
C23H23N3O3 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C23H23N3O3/c1-15-12-18(16-8-6-5-7-9-16)24-23-22(19(14-27-2)25-26(15)23)17-10-11-20(28-3)21(13-17)29-4/h5-13H,14H2,1-4H3 |
InChI Key |
VTKMJKGYOCGKCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)COC)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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